molecular formula C17H17NO2 B13818408 (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

(R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B13818408
M. Wt: 267.32 g/mol
InChI Key: WTUJAEWIVKQNQW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a chiral tetrahydroquinoline derivative offered for research and development purposes. This compound serves as a versatile and valuable building block in organic and medicinal chemistry. Tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are privileged structures in drug discovery, known for their presence in a wide range of biologically active compounds . Researchers utilize this chiral intermediate in asymmetric synthesis, particularly in the development of novel therapeutic agents. The tetrahydroquinoline core is a key structural motif in various pharmaceuticals, and its functionalized derivatives are investigated for their potential biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

benzyl (3R)-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)18-11-15/h1-9,15,18H,10-12H2/t15-/m1/s1

InChI Key

WTUJAEWIVKQNQW-OAHLLOKOSA-N

Isomeric SMILES

C1[C@H](CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chiral Reduction of Dihydroisoquinoline Intermediates

One classical method involves the synthesis of dihydroisoquinoline intermediates followed by chiral reduction to yield optically active tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines.

  • The dihydroisoquinoline intermediate is typically prepared via cyclization, then subjected to chiral chemical reduction using modified sodium borohydride or lithium aluminum hydride modified with chiral amino alcohols such as ephedrine or Darvon alcohol.

  • The borohydride ion can be modified with optically active amino acids to form triacyloxyborane complexes, which serve as chiral reducing agents, yielding enriched chiral tetrahydroisoquinolines.

  • This method allows for the production of chiral tetrahydroisoquinolines with high enantiomeric excess, which can be adapted for tetrahydroquinoline analogs.

Organocatalytic Enantioselective Pictet–Spengler Reaction

A more recent and versatile approach involves the organocatalytic, regio- and enantioselective Pictet–Spengler reaction :

  • This method uses N-(o-nitrophenylsulfenyl)-2-arylethylamines and arylacetaldehydes as substrates, catalyzed by chiral phosphoric acids such as (R)-TRIP.

  • The reaction proceeds with high enantiomeric excess (86–92% ee), producing 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, which can be analogously applied to tetrahydroquinoline systems.

  • The presence of protective groups such as MOM (methoxymethyl) on catechol parts enhances the reaction's efficiency.

  • This method has been demonstrated to synthesize biologically relevant alkaloids with the (R)-configuration, indicating its applicability for (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate synthesis.

One-Pot Cyclization and Reduction Methods

  • A one-pot synthesis approach involves the preparation of N-acyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine, conversion to N-acylcarbamates, and subsequent reduction with diisobutyl aluminum hydride (DIBAL-H), followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2).

  • This method enables the efficient synthesis of tetrahydroisoquinoline and tetrahydroquinoline derivatives, including carboxylate esters, with good yields and stereocontrol.

  • Variations include the use of chiral auxiliaries and catalytic hydrogenation steps to introduce chirality and finalize the tetrahydroquinoline scaffold.

Base-Catalyzed Cyclization and Resolution

  • An improved method for preparing optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids involves reacting phenylalanine (D- or L-) with hydrobromic acid and formaldehyde at elevated temperatures, followed by cooling to precipitate the optically pure hydrobromide salt.

  • The free acid is obtained by neutralization, and enantiomeric resolution can be achieved by esterification with menthol or diastereomeric salt formation with mandelic acid, followed by saponification.

  • This method is adaptable for synthesizing the benzyl ester derivative by appropriate esterification steps.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Enantiomeric Excess (ee) Yield (%) Notes
Chiral Chemical Reduction Modified NaBH4 or LiAlH4 with chiral amino alcohols High (not specified) Moderate Effective for chiral tetrahydroisoquinolines; adaptable for tetrahydroquinolines
Organocatalytic Pictet–Spengler N-(o-nitrophenylsulfenyl)-2-arylethylamines, arylacetaldehydes, (R)-TRIP catalyst 86–92% Good High regio- and enantioselectivity; versatile for various alkaloids
One-Pot Cyclization & Reduction N-acylcarbamates, DIBAL-H, BF3·OEt2 Moderate to High Good Efficient, fewer purification steps; applicable to complex alkaloid synthesis
Base-Catalyzed Cyclization & Resolution Phenylalanine, HBr, formaldehyde, cooling, esterification High Moderate Scalable; includes enantiomeric resolution by salt formation or esterification

Full Research Findings and Notes

  • The chiral reduction methods rely on the formation of dihydroisoquinoline intermediates, which are then reduced using chiral hydride donors. The modification of hydride reagents with optically active amino acids or alcohols is crucial to induce chirality.

  • The organocatalytic Pictet–Spengler reaction represents a modern, metal-free approach that achieves high enantioselectivity by using chiral phosphoric acids as catalysts. Protective groups on substrates improve reaction outcomes.

  • One-pot methods combining reduction and cyclization steps reduce the number of purification steps and overall reaction time, making them attractive for synthetic applications in medicinal chemistry.

  • The base-catalyzed cyclization of phenylalanine derivatives with formaldehyde and hydrobromic acid offers a practical route to optically pure tetrahydroisoquinoline carboxylic acids, which can be converted into benzyl esters. Resolution techniques such as diastereomeric salt formation are effective for enantiomer separation.

  • Synthetic routes often require subsequent purification by column chromatography to isolate the pure target compound with the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroisoquinoline ring into a more oxidized form, such as an isoquinoline.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Derivatives
The compound can be synthesized into various derivatives that exhibit biological activity. For instance, a study detailed the synthesis of a series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. One notable derivative identified as 13jE demonstrated potent activity as a human peroxisome proliferator-activated receptor γ (PPARγ) selective agonist and a protein–tyrosine phosphatase 1B (PTP-1B) inhibitor. The efficacy of 13jE was evaluated through its ability to significantly reduce plasma glucose and triglyceride levels in animal models, indicating its potential for treating metabolic disorders such as diabetes .

Biological Evaluations

Pharmacological Studies
The pharmacological properties of (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives have been extensively studied. For example:

  • Compound 13jE was shown to have an EC50 of 85 nM for PPARγ activation and an IC50 of 1.0 µM for PTP-1B inhibition. In vivo studies indicated that it reduced glucose levels by approximately 45% and triglycerides by around 41% in KK-A y mice over a period of 14 days at a dosage of 10 mg/kg .
  • The compound's partial agonism at PPARγ suggests a safer profile compared to full agonists like rosiglitazone, which has been associated with adverse effects such as hemodilution and hepatotoxicity .

Therapeutic Potential

Diabetes Management
Given its role as a PPARγ agonist and PTP-1B inhibitor, (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives could be developed into therapeutic agents for managing type 2 diabetes and related metabolic syndromes. The ability to modulate glucose metabolism while minimizing side effects positions these compounds favorably in the pharmaceutical landscape.

Cosmetic Applications

Recent formulations have explored the use of tetrahydroquinoline derivatives in cosmetic products due to their potential skin benefits. The safety and effectiveness of these compounds are evaluated under stringent regulations to ensure they meet market standards . Their incorporation into topical formulations aims to enhance skin hydration and overall appearance.

CompoundActivity TypeEC50/IC50 ValuesEffects Observed
13jE PPARγ AgonistEC50 = 85 nMReduces plasma glucose by ~45%
PTP-1B InhibitorIC50 = 1.0 µMReduces triglycerides by ~41%
Rosiglitazone Full PPARγ AgonistNot specifiedAssociated with adverse effects

Mechanism of Action

The mechanism of action of BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems.

Comparison with Similar Compounds

Benzyl(3S,4S)-4-(2-(4-Bromophenyl)-2-Oxoethyl)-3-Ethynyl-1-(Mesitylsulfonyl)-1,2,3,4-Tetrahydroquinoline-3-Carboxylate (3aa)

  • Key Differences :
    • Contains an ethynyl group at C3 and a mesitylsulfonyl group at N1, unlike the simpler benzyl ester in the target compound.
    • Exhibits a 3S,4S stereochemistry compared to the R-configuration in the target.
  • Impact: The sulfonyl group enhances electrophilicity and may influence receptor binding. Synthesis yield: 82% via phosphine-catalyzed [4+2] annulation .

Ethyl 3-Benzyl-2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate (CAS 918413-16-8)

  • Key Differences :
    • Features a 2-oxo group and an ethyl ester (vs. benzyl ester in the target).
  • Impact: The ketone at C2 increases polarity and hydrogen-bonding capacity.

Methyl (R)-6-Bromo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

  • Key Differences: A bromine atom at C6 and a methyl ester (vs. benzyl ester). Scaffold: Tetrahydroisoquinoline (fused benzene and piperidine rings) vs. tetrahydroquinoline (benzene fused with six-membered nitrogen ring).
  • Impact: Bromine introduces electron-withdrawing effects, altering electronic distribution. The isoquinoline scaffold differs in ring topology, affecting binding to biological targets .

Stereochemical and Ester Group Variations

(S)-Benzyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Tosylate

  • Key Differences :
    • S-configuration at C3 (vs. R in the target).
    • Tosylate salt enhances crystallinity and stability.
  • Impact :
    • Enantiomers often exhibit divergent biological activities; e.g., S-forms may show reduced affinity for certain receptors .

(R)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

  • Key Differences :
    • Methyl ester (vs. benzyl) and R-configuration.
  • Impact :
    • Reduced lipophilicity compared to benzyl esters, affecting membrane permeability .

Benzyl 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

  • Key Differences :
    • Methoxy groups at C6 and C5.
  • Impact :
    • Electron-donating methoxy groups enhance aromatic π-π interactions, useful in antioxidant applications .

N-Substituted Tetrahydroquinolines (e.g., Benzyl Chloride Derivatives)

  • Key Differences :
    • Alkyl/aryl substituents at N1 (e.g., benzyl, allyl).
  • Impact :
    • N-Benzylation improves oxidative stability, making these compounds effective antioxidants in lubricants .

Comparative Data Table

Compound Name Substituents/Modifications Stereochemistry Key Properties/Activities Synthesis Notes References
(R)-Benzyl 1,2,3,4-THQ-3-carboxylate Benzyl ester at C3 R Analgesic potential, hybrid structure Not specified
3aa (Ethynyl, mesitylsulfonyl) Ethynyl, 4-bromophenyl-2-oxoethyl, mesitylsulfonyl 3S,4S High yield (82%), rigid conformation Phosphine-catalyzed annulation
Ethyl 3-benzyl-2-oxo-THQ-3-carboxylate 2-oxo, ethyl ester Not specified Increased polarity Not specified
(S)-Benzyl THIQ-3-carboxylate tosylate Tosylate salt S Enhanced stability, crystallinity Salt formation post-synthesis
Benzyl 6,7-dimethoxy-THIQ-3-carboxylate 6,7-dimethoxy S Antioxidant applications Multi-step alkylation

Research Findings and Implications

  • Stereochemistry : The R-configuration in the target compound may offer superior binding to chiral receptors compared to S-forms, as seen in enantioselective catalysis .
  • Ester Groups : Benzyl esters generally enhance lipophilicity and metabolic stability relative to methyl/ethyl esters, critical for CNS-targeting drugs .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) or bulky substituents (e.g., mesitylsulfonyl) can drastically alter reactivity and bioactivity .

Biological Activity

(R)-Benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Synthesis of (R)-Benzyl 1,2,3,4-Tetrahydroquinoline-3-Carboxylate

The synthesis of (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the use of chiral catalysts or enzymatic methods to ensure the desired stereochemistry. Recent advancements in chemoenzymatic approaches have shown promise in producing optically pure tetrahydroquinoline derivatives with high enantiomeric excess (ee) values. For instance, D-amino acid oxidase has been utilized for the kinetic resolution of racemic mixtures to yield enantiomerically pure compounds .

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. A study highlighted that certain analogs significantly increased latency times in tail flick assays, suggesting potential analgesic effects . This may be attributed to their ability to interact with neurotransmitter systems or modulate oxidative stress pathways.

Antimicrobial Properties

Compounds in the tetrahydroquinoline class have demonstrated antimicrobial activity against various pathogens. The structural framework allows for interactions with bacterial enzymes such as NDM-1 (New Delhi metallo-β-lactamase), which could lead to the development of new antibacterial agents .

Anti-Parkinsonian Activity

The compound's structural relatives have been investigated for their role in neurodegenerative diseases. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline has been noted for inducing parkinsonism in animal models. This raises concerns about the neurotoxicity of certain derivatives but also highlights the need for further research into their mechanisms of action and potential protective effects against neurodegeneration .

In Vitro and In Vivo Studies

A comprehensive study evaluated several tetrahydroquinoline analogs for their biological activity. The results indicated a significant interaction between compound dosage and efficacy in pain models. Specifically, compounds with a benzyl pendant demonstrated full efficacy at certain doses .

CompoundDose (mg/kg)Effect on Latency Time
Lead Compound10Significant increase (p < 0.001)
Compound 10j3.2Significant increase (p < 0.05)
Compound 10m-Not statistically different from lead

Structural-Activity Relationship (SAR)

Understanding the SAR of tetrahydroquinolines is crucial for optimizing their biological activity. Variations in substituents on the benzyl ring or modifications at the carboxylic acid position can lead to marked differences in potency and selectivity against target enzymes or receptors .

Q & A

Q. What are the established synthetic routes for (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, and how do reaction parameters affect yield and stereochemistry?

  • Methodological Answer : Two primary synthetic strategies are reported:
  • Phosphine-catalyzed annulation : Using β'-acetoxy allenoates and aryl aldehydes, this method achieves enantioselectivity via chiral phosphine catalysts. Reaction parameters like temperature (e.g., 25–40°C) and solvent polarity (toluene or DCM) significantly influence yield (70–81%) and stereoselectivity .
  • Chemoenzymatic resolution : Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) selectively hydrolyze or esterify racemic mixtures to isolate the (R)-enantiomer. Key parameters include enzyme loading (5–10 wt%) and solvent choice (e.g., MTBE), which optimize enantiomeric excess (ee > 99%) .
    • Data Table :
MethodCatalyst/EnzymeYield (%)ee (%)Conditions
Phosphine-catalyzedChiral phosphine70–8185–92Toluene, 25–40°C
Chemoenzymatic resolutionM. smegmatis variant40–60>99MTBE, 30°C, 24–48 h

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and enantiopurity of (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm; tetrahydroquinoline ring protons at δ 1.8–3.2 ppm) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to determine ee. Retention times distinguish (R)- and (S)-enantiomers .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 324.1594 for C19H21NO3) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate be optimized using asymmetric catalysis or biocatalysis?

  • Methodological Answer :
  • Asymmetric Organocatalysis : Chiral phosphine catalysts (e.g., (S)-Binap) enable [4+2] annulation with β'-acetoxy allenoates. Optimize ligand-to-substrate ratios (1:1.2) and reaction time (12–24 h) to enhance ee .
  • Biocatalytic Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) to convert racemic substrates into single enantiomers. Key factors: solvent (toluene), temperature (50°C), and substrate feeding rate .

Q. What mechanistic insights explain the catalytic dehydrogenation of (R)-benzyl tetrahydroquinoline derivatives to quinoline analogs?

  • Methodological Answer :
  • Fe-ISAS/CN Catalysts : Atomically dispersed Fe on N-doped carbon facilitates dehydrogenation via radical intermediates. GC-MS traces show transient adducts (e.g., 3-(3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-2,5-dione) before quinoline formation. Control experiments (e.g., radical scavengers like TEMPO) validate the mechanism .
  • Polymaleimide Catalysts : Maleimide derivatives (Cat-3–7) promote oxidation via carbonyl-activated pathways. Byproduct analysis (e.g., quinoline N-oxide) suggests competing oxidation routes .

Q. How can computational modeling predict stereochemical outcomes in (R)-benzyl tetrahydroquinoline synthesis?

  • Methodological Answer :
  • DFT Calculations : Model transition states (TS) of phosphine-catalyzed annulation to identify enantioselectivity drivers (e.g., steric hindrance at TS). Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Simulate enzyme-substrate interactions (e.g., M. smegmatis acyltransferase) to predict binding affinities and optimize ee. Software: AutoDock Vina with force field adjustments for non-aqueous solvents .

Q. What strategies resolve contradictions in reported catalytic efficiencies for tetrahydroquinoline transformations?

  • Methodological Answer :
  • Systematic Catalyst Screening : Compare Fe-ISAS/CN (99% conversion, 71% selectivity) vs. polymaleimides (48–100% conversion, 40–71% selectivity) . Variables: substrate-to-catalyst ratio, solvent (acetonitrile vs. DMF), and oxygen partial pressure.
  • Byproduct Profiling : Use GC-MS to identify side products (e.g., tar-like polymers) that lower selectivity. Optimize reaction time (e.g., 3 h for Fe-ISAS/CN vs. 24 h for polymaleimides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.